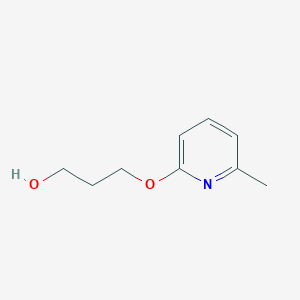

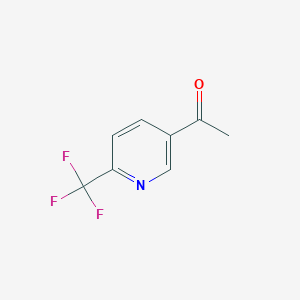

3-(6-Methylpyridin-2-yloxy)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methylpyridin-2-yloxy)propan-1-ol, also known as 3-Methyl-6-hydroxy-2-pyridinepropanol, is an organic compound with a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Treatment of Inflammatory Diseases

This compound is a derivative of 1,3,5-tris(6-methylpyridin-2-yloxy)benzene, which targets the nucleotide-binding oligomerization domain, leucine rich repeat containing XI (NLRX1) pathway . This pathway is involved in the immune response, and these compounds can be used to treat multiple conditions, including inflammatory, immune-mediated, and/or chronic inflammatory gastrointestinal diseases, systemic immune-mediated diseases, cancers, and infectious diseases .

Anticancer Activity

The compound has been studied for its anticancer activity. In one study, a Zn-phthalocyanine (ZnPc) derivative of the compound was tested on rat glioma cells (C6 glioma), human lung cancer cells (H1299), and human umbilical vein endothelial cells (HUVEC) . The cytotoxic activity of the compound was evaluated using the Methylthiazole tetrazolium (MTT) assay . The levels of lipid peroxidation were determined by measuring the amount of the thiobarbituric acid reactive substance (TBARS) produced using the TBARS assay . The relationship between the oxidative damage and the effective concentration of cytotoxic ZnPc was determined from the results .

Photodynamic Therapy (PDT)

The compound has been used in photodynamic therapy (PDT) for the treatment of infectious diseases and cancer . In PDT, photosensors like this compound play a key role in destroying cancer cells by generating reactive oxygen species (ROS) after being exposed to light with an appropriate wavelength .

properties

IUPAC Name |

3-(6-methylpyridin-2-yl)oxypropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-8-4-2-5-9(10-8)12-7-3-6-11/h2,4-5,11H,3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEVJSKOJXQXCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Methylpyridin-2-yloxy)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)